Allylanisole
Description
Structure
2D Structure
Properties
CAS No. |
56182-34-4 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
but-3-enoxybenzene |
InChI |
InChI=1S/C10H12O/c1-2-3-9-11-10-7-5-4-6-8-10/h2,4-8H,1,3,9H2 |
InChI Key |
VASBMTKQLWDLDL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Grignard Reaction-Based Synthesis from Halogenated Methoxyphenols
A patented method describes a multi-step synthesis starting from guaiacol (2-methoxyphenol) involving halogenation, alkylation, Grignard reaction, and final purification steps to yield 4-allylanisole with high yield and purity.
Stepwise summary:
| Step | Reactants & Conditions | Process Description | Product |
|---|---|---|---|
| 1 | Guaiacol + halogenating reagent | Halogenation to form 4-halogen-2-methoxyphenol | 4-Halo-2-methoxyphenol |
| 2 | 4-Halo-2-methoxyphenol + alkali + alkyl halide | Alkylation to form 4-halogen-2-methoxy-1-alkoxy alkylphenol | 4-Halo-2-methoxy-1-alkoxy alkylphenol |
| 3 | 4-Halo-2-methoxy-1-alkoxy alkylphenol + allylmagnesium halide (Grignard reagent) | Reaction in ether solution followed by quenching with ammonium chloride | 4-Allyl-2-methoxy-1-alkoxy alkylphenol |
| 4 | 4-Allyl-2-methoxy-1-alkoxy alkylphenol + p-toluenesulfonic acid monohydrate | Acid-catalyzed deprotection and purification to obtain 4-allylanisole | 4-Allylanisole |
- Grignard reaction at 40 °C for 6 hours
- Final product yield: up to 95%
- Purification by distillation under reduced pressure and high vacuum
This method addresses regioselectivity issues by controlling halogenation and alkylation steps, avoiding low yields of para-substituted products common in older methods.
Nucleophilic Substitution and Alkylation of Eugenol Derivatives
Another approach involves the synthesis of eugenol derivatives bearing allyl groups, followed by functionalization through nucleophilic substitution and cycloaddition reactions. Although focused on derivatives, the initial step involves preparing allyl-substituted anisole compounds similar to 4-allylanisole.
- Reaction of eugenol with propargyl bromide in the presence of sodium hydroxide to form alkynyl ethers.
- Copper(I)-catalyzed azide-alkyne cycloaddition to introduce triazole moieties, expanding the functional scope of allylanisole derivatives.
While this method is more complex and aimed at derivative synthesis, the initial allyl substitution chemistry provides insights into the preparation of 4-allylanisole-like structures.
Analytical Data and Characterization
The synthesized 4-allylanisole and its intermediates are characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the allyl and methoxy substitution patterns.
- Infrared Spectroscopy (IR): Characteristic aromatic and ether peaks.
- Mass Spectrometry (MS): Confirms molecular weight and formula.
- Chromatographic Purity: High-performance liquid chromatography (HPLC) confirms purity >95% after purification steps.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Type | Yield | Notes |
|---|---|---|---|---|---|
| Halogenation + Alkylation + Grignard (Patented) | Guaiacol | Halogenating agent, alkyl halide, allylmagnesium halide, p-toluenesulfonic acid | Halogenation, nucleophilic substitution, Grignard addition, acid-catalyzed deprotection | Up to 95% | High regioselectivity, industrially scalable |
| Nucleophilic substitution and Cu(I)-catalyzed cycloaddition | Eugenol derivatives | Propargyl bromide, sodium hydroxide, CuSO4, sodium ascorbate | Nucleophilic substitution, click chemistry | 33–88% (derivatives) | Used mainly for derivatives, not direct 4-allylanisole |
Research Findings and Applications
- Pest Control: 4-Allylanisole acts as a repellent for bark beetles, reducing trap catches significantly in field trials, comparable to or better than verbenone, a known antiaggregation pheromone.
- Pharmaceutical and Agricultural Chemistry: Derivatives of 4-allylanisole (eugenol derivatives) have been synthesized to enhance antifungal activities, demonstrating the compound’s utility as a scaffold for bioactive molecules.
Chemical Reactions Analysis
Base-Catalyzed Isomerization
Allylanisole undergoes isomerization under phase-transfer catalysis (PTC) conditions. A study using polyethylene glycol (PEG)-KOH complexes demonstrated a three-phase reaction system (organic solvent, PEG-KOH complex, aqueous KOH) where this compound isomerizes to trans-anethole . Key findings include:
-
Reaction Kinetics : The process is chemically controlled, with rates influenced by PEG chain length. Short-chain PEGs (e.g., PEG 400) show higher activity per gram of catalyst .
-
Catalyst Structure : Etherification of terminal hydroxyl groups in PEG reduces catalytic efficiency, while alkoxide-terminated PEGs enhance activity .
-
Anhydrous Conditions : Saturated aqueous KOH phases produce more reactive complexes, accelerating isomerization .
Table 1: Isomerization Rate Dependence on PEG Catalyst
| PEG Type | Chain Length | Rate Constant (k, ×10⁻³ s⁻¹) |
|---|---|---|
| PEG 400 | Short | 5.2 |
| PEG 1000 | Medium | 3.8 |
| PEG 2000 | Long | 2.1 |
Copolymerization as a Chain Transfer Agent
In metallocene-catalyzed propylene polymerization, this compound acts as an in situ chain transfer agent (CTA), reducing polymer molecular weight :
-
Catalysts : Me₂Si(Ind)₂ZrCl₂ and Et(Ind)₂ZrCl₂ with methylaluminoxane (MAO) cocatalyst.
-
Effect on Molecular Weight : Increasing this compound concentration linearly decreases $\overline{M}_w$ (weight-average molecular weight).
-
Chain Transfer Constants : For Me₂Si(Ind)₂ZrCl₂, $C_\text{tr} = 0.12$; for Et(Ind)₂ZrCl₂, $C_\text{tr} = 0.08$ .
Table 2: Polymerization Data with this compound
| This compound (mmol/L) | $\overline{M}_w$ (×10³ g/mol) | Dispersity ($\overline{M}_w/\overline{M}_n$) |
|---|---|---|
| 0 | 320 | 2.1 |
| 5 | 210 | 2.3 |
| 10 | 150 | 2.5 |
Metabolic Activation Pathways
In biological systems, this compound undergoes dose-dependent metabolism :
-
O-Demethylation : Predominant at low doses (<10 mg/kg/day), yielding non-toxic phenolic conjugates.
-
1'-Hydroxylation : Activated at high doses (>50 mg/kg/day), forming hepatotoxic sulfate esters that bind DNA .
Table 3: Metabolic Pathways in Rodents
| Pathway | Enzyme System | Toxic Outcome |
|---|---|---|
| O-Demethylation | Cytochrome P450 | Detoxification (sulfation) |
| 1'-Hydroxylation | CYP450 + SULT | DNA adducts, hepatotoxicity |
Conversion to Anethole
Treatment with KOH induces isomerization to trans-anethole, a flavoring agent :
This reaction is utilized industrially to produce anethole for food and fragrance applications .
Scientific Research Applications
Chemistry: Allylanisole is used as a reference standard in analytical chemistry for the analysis of essential oils. It is also employed in the synthesis of various organic compounds due to its reactive allyl group .
Biology: In biological research, this compound is studied for its potential insecticidal properties. It acts as a repellent for certain insect species, making it a candidate for natural pest control methods .
Medicine: this compound has shown potential antimicrobial and anti-inflammatory properties. It is being investigated for its ability to inhibit the growth of certain bacteria and reduce inflammation in biological systems .
Industry: In the fragrance and flavor industries, this compound is used to impart a sweet, anise-like aroma to various products, including perfumes, soaps, and food items .
Mechanism of Action
The mechanism of action of allylanisole involves its interaction with various molecular targets. For instance, its insecticidal properties are attributed to its ability to interfere with the nervous system of insects, leading to paralysis and death. In antimicrobial applications, this compound disrupts the cell membrane integrity of bacteria, leading to cell lysis .
Comparison with Similar Compounds
Structural and Functional Classification
Allylanisole belongs to the phenylpropanoid class, whereas its primary comparators, methyl jasmonate and cis-jasmone, are fatty acid derivatives (jasmonates). This structural divergence influences their modes of action and efficacy in pest management:
- Methyl jasmonate : A volatile signaling compound involved in plant defense mechanisms.
- cis-Jasmone : A plant-derived compound that induces defense responses against herbivores.
Efficacy in Feeding and Oviposition Deterrence
Studies on Frankliniella occidentalis revealed significant differences in potency and synergistic effects (Table 1):
Table 1: Feeding Deterrent Concentration (FDC₅₀) and Oviposition Deterrence (ODC₅₀)
| Compound/Blend | FDC₅₀ (%) | ODC₅₀ (%) |
|---|---|---|
| This compound | 0.94 | 0.96 |
| Methyl jasmonate | 0.77 | 0.60 |
| cis-Jasmone | 0.51 | 0.67 |
| Methyl jasmonate + this compound (1:1) | 0.31 | 0.29 |
| cis-Jasmone + this compound (1:1) | 0.51 | 0.58 |
| Methyl jasmonate + cis-Jasmone (1:1) | 0.66 | 0.71 |
Key Findings :
- This compound alone required the highest concentration (FDC₅₀ = 0.94%) to achieve 50% feeding deterrence, indicating lower intrinsic potency compared to jasmonates .
- Synergistic Blends: Combining this compound with methyl jasmonate reduced the FDC₅₀ to 0.31%, demonstrating enhanced efficacy. This synergy is attributed to the complementary chemical profiles of phenylpropanoids and jasmonates .
- Oviposition deterrence followed similar trends, with this compound blends outperforming individual compounds .
Duration of Deterrent Effects
- Blends : The cis-jasmone/allylanisole blend maintained deterrent activity over 3 days, likely due to the prolonged volatility of cis-jasmone .
- Habituation : Thrips exposed to sub-effective concentrations (FDC₁₅ = 0.17%) of this compound exhibited increased feeding damage from days 1 to 3, suggesting rapid habituation .
Mechanisms of Action
- Jasmonates : Act via direct toxicity and induction of plant defense pathways.
- This compound : Primarily functions as a contact deterrent, disrupting insect chemoreception without systemic effects .
Biological Activity
Allylanisole, also known as p-allylanisole or methyl chavicol, is a phenylpropanoid compound predominantly found in essential oils, particularly from the Ocimum species, such as sweet basil (Ocimum basilicum). This compound has garnered attention due to its diverse biological activities, including antioxidant, antimicrobial, anti-inflammatory, and insecticidal properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
This compound's chemical structure comprises a benzene ring with a methoxy group (–OCH₃) and a propenyl group (–CH₃CH=CH₂) at the 1 and 4 positions, respectively. This configuration is critical for its biological activity.
Antioxidant Activity
Research has demonstrated that this compound exhibits significant antioxidant properties. In vitro studies have shown its ability to inhibit free radicals and lipid peroxidation:
- DPPH Radical Scavenging : this compound has been shown to effectively scavenge DPPH radicals, indicating strong antioxidant potential. In one study, the compound demonstrated an inhibition percentage of 73.08% at certain concentrations .
- Lipid Peroxidation : The compound significantly reduced malonaldehyde content in lipid peroxidation assays, showcasing its protective effects against oxidative stress .
Antimicrobial Activity
This compound possesses notable antimicrobial properties against various pathogens:
- Bacterial Inhibition : Studies have reported that essential oils containing this compound exhibit antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The minimum inhibitory concentration (MIC) values indicated effective bactericidal action against these microorganisms .
- Mechanism of Action : The antimicrobial effect is believed to involve disruption of microbial cell membranes and inhibition of enzymatic functions within bacterial cells .
Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory properties:
- Leukocyte Migration Inhibition : Research indicates that this compound can inhibit leukocyte migration, which is crucial in the inflammatory response. This effect may be linked to its ability to modulate immune cell functions .
- Carrageenan-Induced Edema : In animal models, this compound demonstrated a dose-dependent reduction in inflammation in carrageenan-induced edema tests, further supporting its potential as an anti-inflammatory agent .
Insecticidal Activity
The insecticidal properties of this compound have been explored in various studies:
- Impact on Insect Behavior : this compound has shown effectiveness against mosquito larvae and adult insects by blocking voltage-activated sodium channels, leading to paralysis and death in target species such as Anopheles braziliensis, which transmits malaria .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activities of this compound:
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing Allylanisole (para-, CAS 140-67-0) in laboratory settings?
- Methodological Answer : Synthesis of this compound typically involves Friedel-Crafts alkylation or allylation of anisole derivatives. For characterization, use gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight and structure, and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify substituent positions. Ensure purity via high-performance liquid chromatography (HPLC) with ≥95% purity thresholds. Experimental protocols should align with reproducibility standards, including detailed procedural steps and calibration of instruments .
- Key Considerations : Include controls (e.g., unreacted anisole) to verify reaction efficiency. For novel synthetic routes, provide full spectral data and comparison to literature values .
Q. How should researchers design experiments to assess this compound’s stability under varying environmental conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing this compound to controlled temperature (e.g., 40°C, 60°C), humidity (75% RH), and light (ICH Q1B guidelines). Use HPLC to monitor degradation products over time. Statistical analysis (e.g., ANOVA) can identify significant degradation pathways. Report results with error margins reflecting instrument precision (e.g., ±0.1% for HPLC) .
- Data Interpretation : Compare degradation kinetics to Arrhenius models to predict shelf-life. Document deviations from expected trends and justify using mechanistic insights .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard mitigation:
- H315 : Use nitrile gloves and fume hoods to prevent skin irritation.
- H411 : Implement waste containment protocols to avoid aquatic toxicity.
- Emergency Procedures : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Perform meta-analysis of primary literature, prioritizing peer-reviewed journals. Assess variables such as:
- Experimental Conditions : Differences in solvent systems (e.g., DMSO vs. aqueous).
- Assay Sensitivity : Variances in cell lines or enzymatic assays (e.g., IC₅₀ discrepancies).
- Statistical Power : Check sample sizes and p-value thresholds (e.g., p < 0.05 vs. p < 0.01).
Reproduce key studies under standardized conditions to isolate confounding factors .
Q. What advanced statistical methods are suitable for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to EC₅₀/LC₅₀ calculations. For multivariate toxicity data (e.g., synergistic effects with other chemicals), use principal component analysis (PCA) or machine learning algorithms (e.g., random forests) to identify dominant variables. Ensure transparency by publishing raw datasets and code repositories .
- Validation : Cross-validate models with independent datasets and report confidence intervals (e.g., 95% CI) .
Q. How can researchers optimize this compound’s solubility for in vivo pharmacokinetic studies without altering bioactivity?
- Methodological Answer : Employ co-solvency (e.g., PEG-400/water mixtures) or nanoemulsion techniques. Characterize solubility via shake-flask method with UV-Vis spectrophotometry. Validate bioactivity retention using in vitro assays (e.g., receptor binding assays) pre- and post-formulation. Document solvent concentrations to avoid cytotoxicity artifacts .
- Troubleshooting : If solubility remains <1 mg/mL, consider prodrug derivatization or salt formation (e.g., hydrochloride salts) .
Literature and Reproducibility
Q. What strategies ensure rigorous literature reviews for this compound-related research?
- Methodological Answer :
- Primary Sources : Prioritize journals with impact factors >3.0 and avoid non-peer-reviewed platforms (e.g., ).
- Citation Chains : Use tools like Web of Science to trace seminal studies and recent citations.
- Data Extraction : Tabulate key findings (e.g., spectroscopic data, bioactivity) for cross-comparison .
Tables for Quick Reference
| Parameter | Recommended Method | Key Evidence |
|---|---|---|
| Synthesis Purity | HPLC (≥95%) | |
| Degradation Analysis | Accelerated Stability Testing | |
| Toxicity Data Reporting | EC₅₀ with 95% CI | |
| Literature Review | Web of Science/PubMed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
